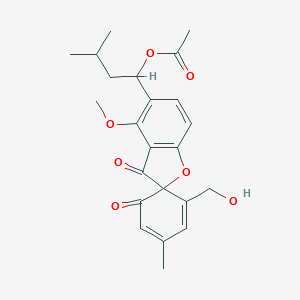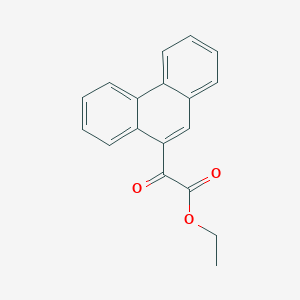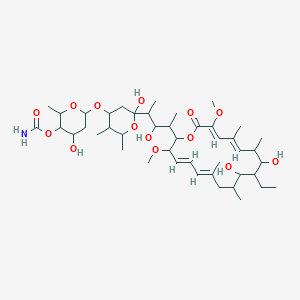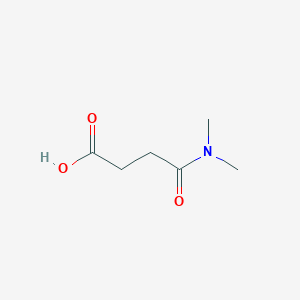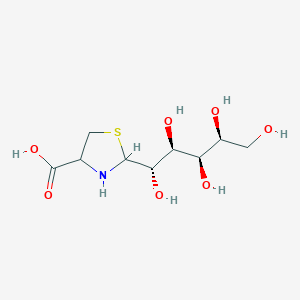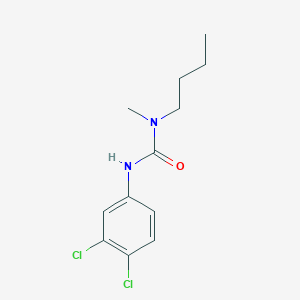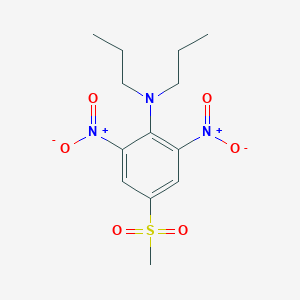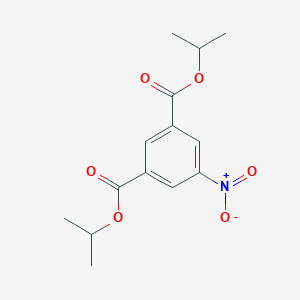
4-Ethyltoluene
Overview
Description
4-Ethyltoluene, also known as 1-ethyl-4-methylbenzene, is an organic compound with the chemical formula CH₃C₆H₄C₂H₅. It is one of three isomers of ethyltoluene, the other two being 3-ethyltoluene and 2-ethyltoluene. All three isomers are colorless liquids and are primarily used in the production of specialty polystyrenes .
Mechanism of Action
Target of Action
4-Ethyltoluene, also known as 1-Ethyl-4-methylbenzene, is primarily used in the production of specialty polystyrenes
Mode of Action
The mode of action of this compound is primarily chemical rather than biological. It is produced by the ethylation of toluene . The process involves the addition of an ethyl group to a toluene molecule, resulting in the formation of this compound .
Biochemical Pathways
This compound is involved in the production of specialty polystyrenes . It is produced by the ethylation of toluene, which gives a mixture of the 2-, 3-, and 4- isomers . Using a modified zeolite catalyst, the alkylation is shape-selective for the 4- isomer . This compound is then subjected to dehydrogenation to give 4-vinyltoluene .
Result of Action
The primary result of the action of this compound is the production of 4-vinyltoluene, which is used in the production of specialty polystyrenes . This is achieved through the dehydrogenation of this compound .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound from toluene requires the presence of a catalyst . Additionally, the safety data sheet for this compound indicates that it is a flammable liquid and vapor, and may be fatal if swallowed and enters airways . Therefore, it should be handled with care, stored in a well-ventilated place, and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
It is known that 4-Ethyltoluene is produced by ethylation of toluene . In this reaction, ethylbenzene is first formed via demethoxylation and depolymerization of lignin, which is further transformed into this compound by methylation using methoxy from the lignin .
Cellular Effects
It is known that this compound is a very mild skin and eye irritant
Molecular Mechanism
It is known that this compound is produced by a reaction involving lignin and CO, catalyzed by RhCl3-LiI-LiBF4
Metabolic Pathways
It is known that this compound is produced by a reaction involving lignin and CO, catalyzed by RhCl3-LiI-LiBF4
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyltoluene is typically produced by the ethylation of toluene. The reaction involves the addition of ethylene to toluene in the presence of acid catalysts. The general reaction is as follows: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{C}_2\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{C}_2\text{H}_5 ] Over typical acid catalysts, this process yields a mixture of the 2-, 3-, and 4- isomers. using a modified zeolite catalyst, the alkylation can be made shape-selective for the 4-isomer .
Industrial Production Methods: In industrial settings, this compound can also be produced from renewable sources such as lignin. A catalytic system involving rhodium trichloride, lithium iodide, and lithium tetrafluoroborate has been found efficient for converting lignin into this compound. The process involves the demethoxylation and depolymerization of lignin to form ethylbenzene, which is then methylated using methoxy from the lignin to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyltoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Hydrogenation of this compound can yield 4-ethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: 4-Ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction: 4-Ethylcyclohexane.
Substitution: 4-Nitroethyltoluene, 4-sulfoethyltoluene, 4-chloroethyltoluene.
Scientific Research Applications
4-Ethyltoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including specialty polystyrenes.
Biology: Studies have investigated its effects on the central nervous system and its potential genotoxicity.
Medicine: Research has explored its toxicity and potential as a mild skin and eye irritant.
Industry: It is used in the production of polymers and resins, particularly in the manufacture of polystyrene.
Comparison with Similar Compounds
4-Ethyltoluene is compared with its isomers, 3-ethyltoluene and 2-ethyltoluene, as well as other alkylbenzenes like ethylbenzene and toluene:
3-Ethyltoluene and 2-Ethyltoluene: These isomers have similar chemical properties but differ in the position of the ethyl group on the benzene ring.
Ethylbenzene: Lacks the methyl group present in this compound, leading to different reactivity and applications.
This compound’s unique structure, with both ethyl and methyl groups, makes it particularly valuable in the production of specialty polystyrenes and other industrial applications.
Properties
IUPAC Name |
1-ethyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLPEMVDPFPYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9029194 | |
| Record name | 4-Ethyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethyltoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
3.0 [mmHg] | |
| Record name | 4-Ethyltoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11099 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
622-96-8 | |
| Record name | 1-Ethyl-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ETHYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6JY83VLB5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details












Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Ethyltoluene?
A1: this compound has a molecular formula of C9H12 and a molecular weight of 120.19 g/mol.
Q2: Can you describe the spectroscopic data available for this compound?
A2: Researchers have used techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. Specific details on spectroscopic peaks and their interpretation can be found within the cited papers.
Q3: How is this compound traditionally produced?
A3: this compound is typically derived from fossil fuels, primarily as a component of the naphtha fraction of crude oil [].
Q4: Are there any sustainable alternatives for producing this compound?
A4: Yes, recent research demonstrates the possibility of synthesizing this compound from renewable resources like lignin. One study achieved a 9.5 wt% yield using GVL-lignin and a 5.2 wt% yield directly from raw poplar as starting materials [].
Q5: What are the potential applications of this compound?
A5: While traditionally used as a solvent, this compound's role as a building block for various chemical syntheses is being explored. Its production from renewable sources like lignin [, ] opens up possibilities for more sustainable chemical manufacturing.
Q6: What catalytic processes involve this compound?
A6: Research indicates that this compound can be produced through the catalytic conversion of lignin []. This process involves demethoxylation, depolymerization, and methylation reactions. Additionally, this compound has been studied in the context of cross-dehydrocycloaddition reactions with isoprene over catalysts like MgO and ZrO2 [].
Q7: What factors influence the catalytic conversion of lignin to this compound?
A7: The choice of catalyst and reaction conditions significantly influence the yield and selectivity of this compound production from lignin. For instance, the presence of specific catalysts like RhCl3-LiI-LiBF4 [] has been shown to promote the formation of this compound.
Q8: Have computational methods been applied to study this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been used to investigate the hydrogenation mechanisms of this compound, providing insights into its reactivity in plasma-driven catalytic systems [].
Q9: How do structural modifications to the this compound molecule affect its properties?
A9: Studies exploring deuterium isotope effects on the 13C NMR chemical shifts in toluene-α-d3 derivatives provide valuable information about the impact of substituent changes on electronic properties []. While this research focuses on toluene, the findings likely extend to this compound, offering insights into structure-activity relationships.
Q10: What is known about the toxicity of this compound?
A10: Studies in experimental animals have revealed that this compound acts as a mild skin and eye irritant []. Inhalation studies in rats and mice have shown that exposure to high concentrations can lead to adverse effects in the nose, liver, and lungs []. Further research, including toxicokinetic and metabolism studies, is crucial to understand the potential health risks associated with this compound exposure [].
Q11: What are the environmental implications of this compound?
A11: this compound is a volatile organic compound (VOC) found in urban air samples [, ]. As VOCs contribute to photochemical smog formation, understanding the sources and environmental fate of this compound is essential.
Q12: What analytical techniques are employed to study this compound?
A12: Common methods for quantifying this compound include gas chromatography with various detectors like flame ionization detectors (GC-FID) [], mass spectrometers (GC-MS) [, , ], and electron capture detectors (GC-ECD) [, ]. Researchers have also developed and validated specific infrared spectroscopic methods for analyzing this compound in mixtures [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

